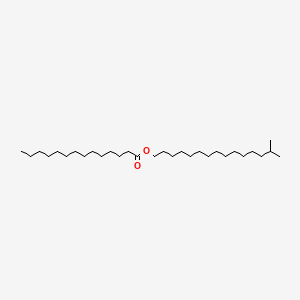
Isocetyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocetyl myristate is a useful research compound. Its molecular formula is C30H60O2 and its molecular weight is 452.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cosmetic Applications
Isocetyl myristate is primarily utilized in cosmetic formulations due to its emollient, lubricant, and solvent properties. Its low viscosity and solidification point make it suitable for various products.
Common Uses in Cosmetics:
- Emollient : Provides moisturizing effects in creams and lotions.
- Thickening Agent : Enhances the texture of formulations.
- Fixative : Stabilizes fragrances and active ingredients in perfumes.
- Solvent : Aids in dissolving other ingredients for uniform distribution.
Product Categories:
| Product Type | Typical Concentration (%) |
|---|---|
| Creams | 1 - 20 |
| Lotions | 1 - 20 |
| Lipsticks | 1 - 15 |
| Sunscreens | 1 - 10 |
| Conditioners | 1 - 20 |
Pharmaceutical Applications
In the pharmaceutical industry, this compound functions as a penetration enhancer, improving the absorption of active ingredients through the skin.
Key Findings:
- In a study evaluating skin permeation, this compound significantly increased the transport of estradiol across human epidermis when used in combination with isopropanol .
- It has shown effectiveness in enhancing the permeation of drugs like indomethacin through excised rat skin, demonstrating a linear relationship between drug solubility in the ester and permeation rates .
Industrial Applications
Beyond cosmetics and pharmaceuticals, this compound finds utility in various industrial applications:
- Plasticizer : Improves flexibility and workability in plastics.
- Mold Release Agent : Facilitates the easy removal of molded products.
- Textile Softener : Enhances the feel and drape of fabrics.
Safety Assessments
Safety assessments have concluded that this compound is safe for use in cosmetics. Clinical studies indicate minimal irritation potential and no significant sensitization responses during repeated insult patch tests .
Case Studies
- Skin Penetration Enhancement Study :
- Cosmetic Formulation Testing :
Propiedades
Número CAS |
83708-66-1 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
14-methylpentadecyl tetradecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-9-11-15-18-21-24-27-30(31)32-28-25-22-19-16-13-10-12-14-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |
Clave InChI |
YICVJSOYNBZJAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















